Lipophilicity Advantage: 3-Phenylpropane-1-sulfonamide Exhibits a LogP of 0.98–1.07, Significantly Exceeding That of Sulfanilamide (LogP ≈ -0.62) for Enhanced Membrane Permeability
3-Phenylpropane-1-sulfonamide possesses a LogP value of 0.98–1.07, measured via in silico prediction methods . In contrast, the classic sulfonamide antibiotic sulfanilamide exhibits a LogP of approximately -0.62 [1]. This differential of approximately 1.6 LogP units corresponds to a roughly 40-fold higher octanol-water partition coefficient for 3-phenylpropane-1-sulfonamide, which translates into improved passive diffusion across lipid bilayers and enhanced cellular uptake in assays requiring intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.98 (Chembase) / 1.07 (Fluorochem) |
| Comparator Or Baseline | Sulfanilamide: -0.62 |
| Quantified Difference | ΔLogP ≈ +1.6 units |
| Conditions | In silico calculated LogP values |
Why This Matters
This 40-fold difference in partition coefficient directly impacts passive membrane permeability; researchers designing cell-based assays or evaluating oral bioavailability should select 3-phenylpropane-1-sulfonamide over sulfanilamide for applications requiring intracellular target access.
- [1] PubChem. (n.d.). Sulfanilamide (Compound Summary). Computed LogP: -0.62. View Source
